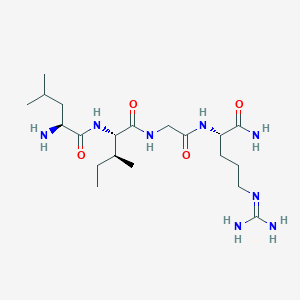![molecular formula C8H9ClO B14255729 Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)- CAS No. 214920-46-4](/img/structure/B14255729.png)
Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, typically involves the chlorination of 5-Norbornene-2-carboxylic acid or its derivatives. One common method is the reaction of 5-Norbornene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding the desired compound.
Industrial Production Methods
In an industrial setting, the production of Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination of carboxylic acids to form carbonyl chlorides.
Nucleophiles: Such as amines, alcohols, and thiols, for substitution reactions.
Electrophiles: Such as halogens and hydrogen halides, for addition reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Halogenated Derivatives: Formed through addition reactions with halogens.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The double bond in the bicyclic structure can also participate in addition reactions, further expanding its reactivity profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Norbornene-2-carboxylic acid
- 5-Norbornene-2-carbonitrile
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
Uniqueness
Bicyclo[221]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, is unique due to its combination of a bicyclic structure with a carbonyl chloride functional group
Eigenschaften
CAS-Nummer |
214920-46-4 |
|---|---|
Molekularformel |
C8H9ClO |
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
HXYXVFUUHSZSNV-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@H]2C[C@H]([C@@H]1C=C2)C(=O)Cl |
Kanonische SMILES |
C1C2CC(C1C=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
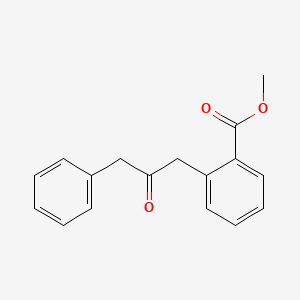

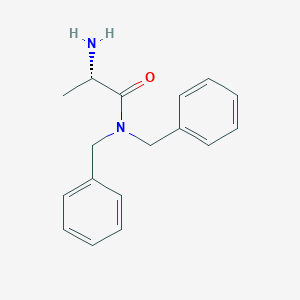
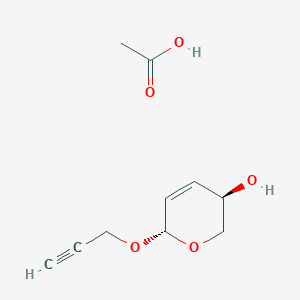
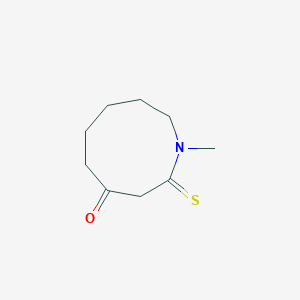
![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)
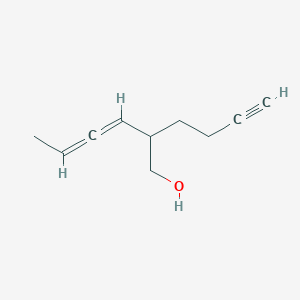
![3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-](/img/structure/B14255690.png)

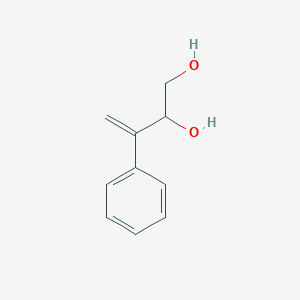
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide](/img/structure/B14255717.png)
